

Application Note: Detailed Synthesis of 2-Methoxy-5-(trifluoromethyl)benzonitrile

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Compound of Interest

Compound Name: 2-Methoxy-5-(trifluoromethyl)benzonitrile

Cat. No.: B1318767

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For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive protocol for the synthesis of **2-Methoxy-5-(trifluoromethyl)benzonitrile**, a valuable intermediate in the development of pharmaceuticals and agrochemicals. The trifluoromethyl group imparts unique properties such as enhanced metabolic stability and bioavailability to target molecules.

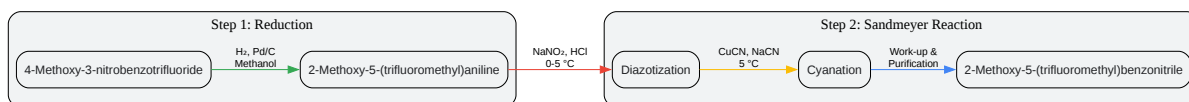
Physicochemical Properties and Safety Information

A summary of the key physicochemical properties of the starting material and the final product is presented below. Researchers should consult the Safety Data Sheet (SDS) for comprehensive safety information before handling these chemicals.

Compound	Molecular Formula	Molecular Weight (g/mol)	Melting Point (°C)	CAS Number
2-Methoxy-5-(trifluoromethyl)aniline	C ₈ H ₈ F ₃ NO	191.15	58-60	349-65-5
2-Methoxy-5-(trifluoromethyl)benzonitrile	C ₉ H ₆ F ₃ NO	201.15	30-34	34636-92-5

Synthetic Pathway Overview

The synthesis of **2-Methoxy-5-(trifluoromethyl)benzonitrile** is achieved through a two-step process starting from the commercially available 4-Methoxy-3-nitrobenzotrifluoride. The first step involves the reduction of the nitro group to an amine, followed by a Sandmeyer reaction to convert the amino group to a nitrile.



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Caption: Synthetic workflow for **2-Methoxy-5-(trifluoromethyl)benzonitrile**.

Experimental Protocols

Step 1: Synthesis of 2-Methoxy-5-(trifluoromethyl)aniline

This procedure outlines the reduction of 4-Methoxy-3-nitrobenzotrifluoride to 2-Methoxy-5-(trifluoromethyl)aniline via catalytic hydrogenation.^[1]

Materials:

- 4-Methoxy-3-nitrobenzotrifluoride
- 10% Palladium on activated carbon (Pd/C)
- Methanol (MeOH)
- Hydrogen gas (H₂)
- Celite or diatomaceous earth

Procedure:

- In a suitable hydrogenation vessel, dissolve 4-Methoxy-3-nitrobenzotrifluoride in methanol.
- Carefully add 10% Pd/C catalyst to the solution. The loading is typically 10% by weight relative to the starting material.
- Seal the vessel and purge with hydrogen gas.
- Stir the reaction mixture vigorously under a hydrogen atmosphere at room temperature overnight.
- Upon reaction completion (monitored by TLC or LC-MS), filter the mixture through a pad of Celite to remove the Pd/C catalyst.
- Wash the filter cake with methanol.
- Combine the filtrates and concentrate under reduced pressure to yield 2-Methoxy-5-(trifluoromethyl)aniline as an off-white solid. The product is often of high purity and may be used in the next step without further purification.

Step 2: Synthesis of 2-Methoxy-5-(trifluoromethyl)benzonitrile via Sandmeyer Reaction

This protocol details the conversion of 2-Methoxy-5-(trifluoromethyl)aniline to the target benzonitrile through a diazotization followed by a Sandmeyer cyanation. This procedure is adapted from a similar synthesis of a fluorinated benzonitrile.^[2]

Materials:

- 2-Methoxy-5-(trifluoromethyl)aniline
- Hydrochloric acid (HCl), concentrated
- Sodium nitrite (NaNO₂)
- Copper(I) cyanide (CuCN)
- Sodium cyanide (NaCN)

- Ethyl acetate
- Sodium carbonate (Na_2CO_3), 25% aqueous solution
- Ice

Procedure:

Part A: Diazotization

- In a reaction flask, dissolve 2-Methoxy-5-(trifluoromethyl)aniline in a mixture of concentrated hydrochloric acid and water, and cool the mixture to 0-5 °C in an ice-salt bath with vigorous stirring.
- In a separate beaker, prepare a solution of sodium nitrite in cold water.
- Add the sodium nitrite solution dropwise to the cold, stirred aniline solution, ensuring the temperature is maintained below 5 °C. The addition should be slow to control the exothermic reaction.
- After the complete addition of the sodium nitrite solution, continue to stir the resulting diazonium salt solution at 0-5 °C for an additional 30 minutes.

Part B: Cyanation (Sandmeyer Reaction)

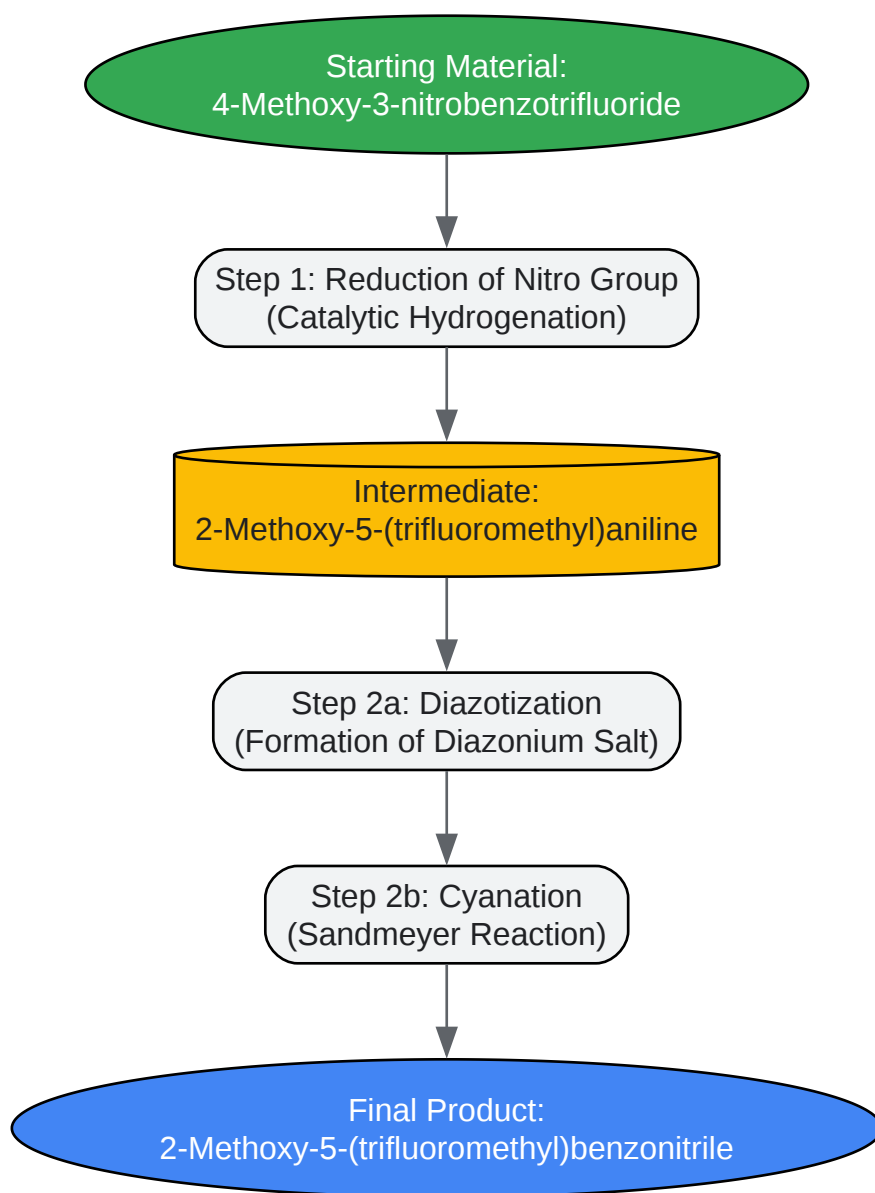
- In a separate, larger reaction vessel, prepare a solution of copper(I) cyanide and sodium cyanide in water. Cool this solution to 5 °C in an ice bath.
- Slowly and carefully add the previously prepared cold diazonium salt solution to the cyanide solution with vigorous stirring. Foaming and gas evolution (N_2) will occur. Maintain the temperature of the reaction mixture at around 5 °C.
- During the addition of the diazonium salt, simultaneously add a 25% aqueous solution of sodium carbonate portion-wise to maintain the pH of the reaction mixture in the neutral range.^[2]
- After the addition is complete, continue to stir the reaction mixture for an additional 15-30 minutes.

Work-up and Purification:

- Transfer the reaction mixture to a separatory funnel and extract the product with ethyl acetate (2 x 100 mL for a 30 mmol scale reaction).^[2]
- Combine the organic layers and wash with water and then with brine.
- Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.
- The crude **2-Methoxy-5-(trifluoromethyl)benzonitrile** can be purified by vacuum distillation or column chromatography on silica gel to yield the final product as a white to light yellow crystalline powder.

Logical Relationship of Synthesis Steps

The following diagram illustrates the logical progression and key transformations in the synthesis.



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Caption: Logical flow of the synthesis protocol.

This detailed protocol provides a reliable method for the synthesis of **2-Methoxy-5-(trifluoromethyl)benzonitrile**, a key building block for further chemical exploration in drug discovery and materials science. Adherence to standard laboratory safety practices is essential when performing these procedures.

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References

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- 2. US6399807B1 - Method for production of 2,4,5-trifluoro-benzonitrile - Google Patents [patents.google.com]
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